molecular formula C17H26N4O2 B2870503 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034341-71-2

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2870503
CAS No.: 2034341-71-2
M. Wt: 318.421
InChI Key: FDBSNIAYVCDDGO-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a chemical compound offered for non-human research purposes. This molecule features a urea core, a key functional group in medicinal chemistry, strategically linked to a tetrahydropyran (oxan-4-yl) moiety and a piperidine ring that is substituted with a pyridine group. While specific biological data for this exact compound is not available, its structure is closely related to other documented research compounds, such as the pyridin-4-yl analog (CAS 2034583-91-8), which shares the same molecular framework and is utilized in scientific screening applications . Compounds within this structural class are of significant interest in early-stage drug discovery and chemical biology for exploring protein-ligand interactions and identifying new bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, as seen in related urea derivatives, suggests potential for targeted binding . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access the available material for their investigative studies in chemical probe discovery and development.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-15-6-11-23-12-7-15)19-13-14-4-9-21(10-5-14)16-3-1-2-8-18-16/h1-3,8,14-15H,4-7,9-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBSNIAYVCDDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Oxan-4-amine : A cyclic ether amine synthesized via cyclization of 1,5-pentanediol derivatives.
  • 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine : A piperidine derivative functionalized with a pyridinyl group at the 1-position.
    The urea linkage is typically formed through coupling of these amines with a carbonyl source, such as phosgene equivalents or carbonyldiimidazole (CDI).

Stepwise Synthesis

Synthesis of Oxan-4-amine

Method A (Cyclization of 1,5-Pentanediol):
1,5-Pentanediol undergoes acid-catalyzed cyclization with ammonium chloride at 180°C to yield oxan-4-amine hydrochloride. Purification via recrystallization from ethanol/water affords the free base (Yield: 72–78%).

Method B (Nucleophilic Substitution):
4-Bromotetrahydropyran reacts with aqueous ammonia under high-pressure conditions (100°C, 48 hrs) to produce oxan-4-amine (Yield: 65%).

Synthesis of 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine

Step 1: Formation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is synthesized via reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride in methanol (Yield: 85%).

Step 2: Pyridinyl Functionalization
The piperidine nitrogen is arylated with 2-bromopyridine via a copper-catalyzed Ullmann coupling:

  • Conditions : CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), K₂CO₃, DMSO, 120°C, 24 hrs.
  • Yield : 68–73%.
Urea Formation

Method 1 (Phosgene Equivalents):
Oxan-4-amine reacts with triphosgene in dichloromethane (DCM) at 0°C to generate an isocyanate intermediate. Subsequent addition of 1-(pyridin-2-yl)piperidin-4-ylmethanamine in THF at room temperature yields the target urea (Yield: 62%).

Method 2 (Carbonyldiimidazole):
A two-step, one-pot procedure:

  • Oxan-4-amine and CDI (1.2 equiv) react in THF to form an imidazolide.
  • 1-(Pyridin-2-yl)piperidin-4-ylmethanamine is added, and the mixture stirred at 50°C for 12 hrs (Yield: 78%).

Reaction Optimization

Solvent and Temperature Effects

Condition Solvent Temperature (°C) Yield (%)
Phosgene Method DCM/THF 0 → 25 62
CDI Method THF 50 78
Microwave-Assisted DMF 100 81

Microwave irradiation (100°C, 30 min) in DMF improves yields to 81% by accelerating imidazolide intermediate formation.

Catalytic Enhancements

Addition of dimethylaminopyridine (DMAP, 5 mol%) as a base catalyst in the CDI method increases yield to 84% by mitigating side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 6.65 (t, J = 6.0 Hz, 1H, urea-NH), 3.97 (m, 2H, oxan-H), 2.89 (m, 2H, piperidine-CH₂).
  • ¹³C NMR : 158.4 (C=O), 149.2 (pyridine-C), 67.3 (oxan-C).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.8 min.

Scale-Up Considerations

Industrial Adaptation

  • Continuous Flow Synthesis : A microreactor system reduces reaction time from 12 hrs to 2 hrs, achieving 80% yield at 100 g scale.
  • Purification : Recrystallization from ethyl acetate/n-hexane (1:3) affords pharmaceutical-grade product (99.5% purity).

Environmental Impact

Solvent recovery systems (e.g., DMF distillation) reduce waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Piperidine/Pyridine Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
1-(Oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea Oxan-4-yl, pyridin-2-yl-piperidin-4-ylmethyl 315.37 Not specified in evidence
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Chloro-fluorophenoxy, dimethoxyphenyl-pyridinyl, methylurea ~450 (estimated) Glucokinase activator
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Triazinan-ylidene, chlorobenzyl, methylurea ~550 (estimated) Potential analgesic
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18) 2-Oxaadamantyl, triazinyl-piperidinyl ~400 (estimated) Not specified; triazine suggests kinase inhibition

Structural Insights :

  • Solubility and Stability : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents in Compounds 1 and 3. Adamantane-containing analogs (e.g., Compound 18) may exhibit higher lipophilicity, impacting blood-brain barrier penetration .
  • Target Selectivity: The pyridin-2-yl-piperidinylmethyl group in the target compound shares similarities with DMPI and CDFII (piperidinyl indoles), which synergize with carbapenems against MRSA .

Urea Derivatives with Heterocyclic Systems

Table 2: Comparison of Urea-Linked Heterocycles
Compound Name Heterocyclic System Key Functional Groups Molecular Weight (g/mol) Notes Source
1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea Phenyl, hydroxymethyl Chloro-methylphenyl, hydroxymethylbenzyl 304.8 Improved solubility due to hydroxymethyl
3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea Oxan-4-yl, furan, pyridinyl Dual heterocyclic methyl groups 315.37 Structural isomer of target compound

Functional Insights :

  • Hydrogen Bonding : The urea group in all compounds facilitates interactions with biological targets. For example, the hydroxymethyl group in the phenyl-urea derivative (Table 2) may enhance binding to hydrophilic enzyme pockets .
  • Synthetic Flexibility : The use of isocyanate-amine reactions (e.g., in and ) is a common strategy for urea synthesis, applicable to the target compound and its analogs.

Biological Activity

The compound 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H25N3O2
  • Molecular Weight : 267.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of inflammation and pain modulation. The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the metabolism of fatty acids and regulation of inflammation.

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory properties. This mechanism suggests a therapeutic potential in treating inflammatory diseases.
  • Interaction with CXCR3 :
    • Similar compounds have been evaluated for their ability to antagonize the CXCR3 receptor, a chemokine receptor involved in immune responses. Structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance binding affinity and potency against this target.

Table 1: Inhibitory Activity against sEH

CompoundIC50 (nM) Human sEHIC50 (nM) Murine sEH
This compoundTBDTBD
Compound A29.992.3
Compound B158.9291.1

Note: TBD indicates data not yet determined or available.

Case Studies

A series of studies have demonstrated the effectiveness of related compounds in reducing inflammation in animal models. For instance, compounds structurally similar to This compound were tested in murine models, showing significant reductions in inflammatory markers and pain responses.

In one study, a derivative exhibited an IC50 value of 16 nM against CXCR3, highlighting the potential for developing highly potent antagonists based on this scaffold .

Toxicity and Safety Profile

Preliminary cytotoxicity assessments indicate that the compound does not exhibit significant toxicity at concentrations up to 100 µM in human liver epithelial cells (THLE-2) . Further studies are necessary to establish a comprehensive safety profile.

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